5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a unique combination of pyrazole, pyrimidine, and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds with pyrazole moieties have been known to exhibit diverse pharmacological effects .
Mode of Action
It is known that compounds with pyrazole moieties can interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Similar compounds with pyrazole moieties have been known to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds with pyrazole moieties have been known to exhibit potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the pyrazole ring, followed by the construction of the pyrimidine and isoxazole rings. The final step usually involves the coupling of these rings to form the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve large-scale production with consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B (Akt) and have similar biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole and pyrimidine rings and have been studied for their biomedical applications.
Uniqueness
5-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-phenyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2/c24-17(13-9-14(25-22-13)12-5-2-1-3-6-12)21-15-10-16(19-11-18-15)23-8-4-7-20-23/h1-11H,(H,18,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZRAWWUQQVLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.